5-Bromo-2-chloro-4-hydroxy-benzoic acid chemical properties
5-Bromo-2-chloro-4-hydroxy-benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-chloro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Scaffold in Medicinal Chemistry
5-Bromo-2-chloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid. While specific experimental data for this exact compound is sparse in publicly available literature, its structural motifs are present in numerous molecules of significant interest in medicinal chemistry and materials science. Its true value lies in its potential as a highly functionalized and versatile building block for organic synthesis. The strategic placement of chloro, bromo, hydroxyl, and carboxylic acid groups on the benzene ring offers multiple reaction sites and modulates the electronic properties of the molecule, making it a prime candidate for the synthesis of complex target compounds, particularly in drug discovery.
This guide will synthesize information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview of its predicted properties, reactivity, potential applications, and handling protocols.
Part 1: Molecular and Physicochemical Profile
The structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid combines the features of several well-documented chemical classes. The carboxylic acid group imparts acidity, the hydroxyl group can act as a hydrogen bond donor and a site for etherification, while the bromine and chlorine atoms provide steric bulk and are key functionalities for cross-coupling reactions.
Chemical Structure
Caption: Chemical structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid.
Predicted Physicochemical Properties
The following properties are estimated based on data from structurally similar compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid. These values should be confirmed experimentally.
| Property | Predicted Value | Basis for Prediction & Commentary |
| Molecular Formula | C₇H₄BrClO₃ | Derived from the chemical structure. |
| Molecular Weight | 251.46 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white or light-yellow crystalline powder. | Similar halogenated benzoic acids typically present as crystalline solids[1][2]. |
| Melting Point | >170 °C | The melting point is likely higher than that of 5-bromo-2-chlorobenzoic acid (154-156 °C) due to the additional hydrogen bonding capability of the 4-hydroxyl group[2]. |
| Boiling Point | >330 °C | Estimated to be higher than the predicted boiling point of 5-bromo-2-chlorobenzoic acid (~324 °C) due to increased intermolecular forces[3]. |
| pKa | ~2.5 - 3.5 | The carboxylic acid pKa will be influenced by the electron-withdrawing effects of the halogens, making it a relatively strong organic acid. The predicted pKa for 5-bromo-2-chlorobenzoic acid is ~2.49[3]. The hydroxyl group at position 4 may slightly alter this value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The polar hydroxyl and carboxyl groups allow for some water solubility, while the aromatic ring and halogens favor solubility in organic solvents[2]. |
Part 2: Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible industrial-scale synthesis can be adapted from established methods for related compounds. A common strategy involves the halogenation of a readily available precursor. One such approach starts from 4-hydroxybenzoic acid.
Caption: A potential two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Chlorination First: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Chlorinating 4-hydroxybenzoic acid first would likely yield 3-chloro-4-hydroxybenzoic acid. A more controlled synthesis might involve protecting the hydroxyl group, performing the chlorination, and then deprotecting. However, direct chlorination of 2-chlorobenzoic acid is also a documented route for similar compounds[4].
-
Bromination: With the 2-position blocked by chlorine and the 4-position by the hydroxyl group, the subsequent bromination with an agent like N-Bromosuccinimide (NBS) would be directed to one of the remaining activated positions, with the 5-position being sterically and electronically favorable.
Chemical Reactivity
The reactivity of 5-bromo-2-chloro-4-hydroxybenzoic acid is dictated by its four distinct functional groups:
-
Carboxylic Acid: Can undergo standard reactions like esterification, amide formation, and reduction to an alcohol.
-
Phenolic Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters. It also activates the ring towards further electrophilic substitution, although the ring is already heavily substituted.
-
Aromatic Halogens (Br and Cl): The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive in these coupling reactions than the C-Cl bond.
Part 3: Applications in Drug Development and Research
Halogenated benzoic acids are crucial intermediates in the pharmaceutical industry. Notably, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like Empagliflozin and Dapagliflozin, which are used to treat type 2 diabetes[3][5][6].
The presence of the 4-hydroxyl group in 5-bromo-2-chloro-4-hydroxybenzoic acid provides an additional vector for structural modification. This makes it a highly valuable scaffold for:
-
Library Synthesis: Creating a diverse library of compounds for high-throughput screening by modifying the carboxyl, hydroxyl, and halogen sites.
-
Fragment-Based Drug Design: Serving as a starting fragment that can be "grown" into a more potent drug candidate.
-
Developing New SGLT2 Inhibitors: Synthesizing novel analogues of existing antidiabetic drugs to improve efficacy, selectivity, or pharmacokinetic properties. The hydroxyl group could be a key interaction point with the target protein or a site for attaching pro-drug moieties.
Part 4: Spectroscopic and Analytical Characterization
A comprehensive analysis using modern spectroscopic techniques is essential for structure confirmation and purity assessment.
Expected Spectroscopic Data
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two remaining protons on the benzene ring. Two broad singlets at lower fields would correspond to the acidic protons of the carboxylic acid and hydroxyl groups.
-
¹³C NMR: The spectrum should display seven distinct carbon signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<800 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and a smaller M+2 peak for chlorine (³⁵Cl and ³⁷Cl).
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Part 5: Safety and Handling
Based on the Safety Data Sheets (SDS) for closely related compounds like 5-bromo-2-chlorobenzoic acid, the following precautions are mandated.[7][8]
-
Hazard Statements:
-
Precautionary Statements (Prevention):
-
Personal Protective Equipment (PPE):
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[7][9]
Part 6: Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid
Objective: To synthesize the title compound from 2-chloro-4-hydroxybenzoic acid.
Materials:
-
2-chloro-4-hydroxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (1M)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-chloro-4-hydroxybenzoic acid in DMF.
-
Stir the solution at room temperature until all solid has dissolved.
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 20 minutes.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate should form.
-
Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-bromo-2-chloro-4-hydroxybenzoic acid.
-
Dry the final product under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Synthesized 5-bromo-2-chloro-4-hydroxybenzoic acid
Procedure:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.
-
Set the HPLC column temperature to 30 °C.
-
Set the UV detector to monitor at 254 nm.
-
Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the sample solution.
-
Run the following gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Analyze the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
References
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